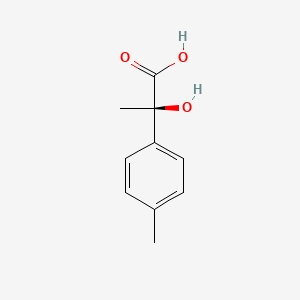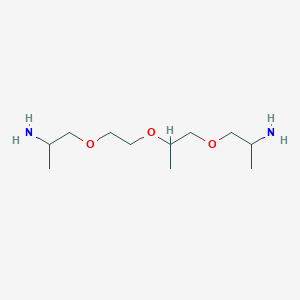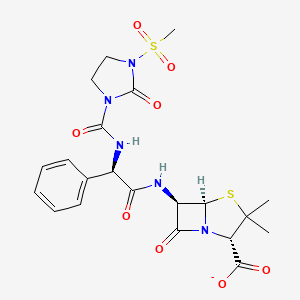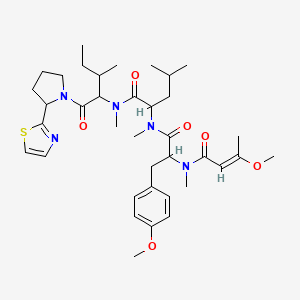
(R)-2-HYDROXY-2-METHYL(4-METHYLBENZENE)ACETIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Hydroxy-2-p-tolylpropionic acid, also known as ®-Mandelic acid, is a chiral aromatic alpha-hydroxy acid. It is characterized by the presence of a hydroxyl group (-OH) attached to the alpha carbon of a carboxylic acid group (-COOH) and a phenyl ring substituted with a methyl group at the para position. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, cosmetics, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ®-2-Hydroxy-2-p-tolylpropionic acid can be synthesized through several methods:
Chemical Resolution: This method involves the separation of racemic mixtures into their enantiomers using chiral resolving agents. For example, ®-2-Hydroxy-2-p-tolylpropionic acid can be obtained by resolving racemic mandelic acid using ®-(-)-alpha-methylbenzylamine.
Asymmetric Synthesis: This method employs chiral catalysts or chiral auxiliaries to selectively produce the desired enantiomer. Asymmetric hydrogenation of prochiral ketones using chiral catalysts is a common approach.
Industrial Production Methods: Industrial production often involves the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic resolution of racemic mandelic acid using lipases or esterases is a widely used method in the industry.
Types of Reactions:
Oxidation: ®-2-Hydroxy-2-p-tolylpropionic acid can undergo oxidation to form the corresponding ketone, ®-2-oxo-2-p-tolylpropionic acid.
Reduction: The compound can be reduced to form the corresponding alcohol, ®-2-p-tolyl-1,2-propanediol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: ®-2-oxo-2-p-tolylpropionic acid.
Reduction: ®-2-p-tolyl-1,2-propanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-Hydroxy-2-p-tolylpropionic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is used in the study of enzyme kinetics and as a substrate for enzyme-catalyzed reactions.
Medicine: It is employed in the synthesis of antibiotics, anti-inflammatory agents, and other therapeutic compounds.
Industry: The compound is used in the production of cosmetics, particularly in formulations for skin care due to its exfoliating properties.
Mecanismo De Acción
The mechanism of action of ®-2-Hydroxy-2-p-tolylpropionic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Antimicrobial Activity: The compound exhibits antimicrobial properties by disrupting the cell membrane integrity of microorganisms.
Comparación Con Compuestos Similares
®-2-Hydroxy-2-p-tolylpropionic acid can be compared with other similar compounds such as:
Mandelic Acid: Similar in structure but lacks the para-methyl substitution on the phenyl ring.
Lactic Acid: An alpha-hydroxy acid with a simpler structure, lacking the aromatic ring.
Glycolic Acid: Another alpha-hydroxy acid, smaller in size and lacking the aromatic ring.
Uniqueness:
- The presence of the para-methyl group on the phenyl ring distinguishes ®-2-Hydroxy-2-p-tolylpropionic acid from other alpha-hydroxy acids, imparting unique chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.2 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12)/t10-/m1/s1 |
Clave InChI |
LXGWCXBGZLLXHZ-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@](C)(C(=O)O)O |
SMILES canónico |
CC1=CC=C(C=C1)C(C)(C(=O)O)O |
Sinónimos |
2-hydroxy-2-(4-tolyl)propanoic acid 2-hydroxy-2-(4-tolyl)propanoic acid, (S)-isomer 2-hydroxy-2-(p-tolyl)propanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione](/img/structure/B1259258.png)





![octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1259266.png)
![N-(4-bromo-2-methylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1259270.png)
